molecular formula C20H21N3O5S B7479578 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B7479578
M. Wt: 415.5 g/mol
InChI Key: PESMABIMFXHWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, commonly known as BMS-582949, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound was originally discovered by Bristol-Myers Squibb and has been shown to have promising results in preclinical and clinical trials.

Mechanism of Action

BMS-582949 works by selectively inhibiting the p38α MAPK, which is involved in the production of pro-inflammatory cytokines. By inhibiting this pathway, BMS-582949 reduces inflammation and immune response, which can lead to the alleviation of symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have potent anti-inflammatory effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. The compound has also been shown to reduce the recruitment of inflammatory cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of BMS-582949 is its selectivity for the p38α MAPK pathway, which reduces the risk of off-target effects. However, one of the limitations of the compound is its relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

There are several potential future directions for the study of BMS-582949. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and psoriasis. The compound may also have potential in the treatment of cancer, as the p38α MAPK pathway has been shown to be involved in tumor progression. Additionally, further research may be conducted to optimize the pharmacokinetic properties of the compound, such as its half-life and bioavailability.

Synthesis Methods

The synthesis of BMS-582949 involves several steps, starting with the reaction of 4-methoxybenzyl bromide with sodium hydride to form the corresponding carbanion. This carbanion is then reacted with N-(5-methyl-1,2-oxazol-3-yl)acetamide to form the intermediate compound. The final step involves the reaction of the intermediate with benzylsulfonyl chloride to form the desired product.

Scientific Research Applications

BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent and selective activity against the p38α mitogen-activated protein kinase (MAPK), which is involved in inflammation and immune response. The compound has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-15-12-19(22-28-15)21-20(24)14-23(13-16-6-4-3-5-7-16)29(25,26)18-10-8-17(27-2)9-11-18/h3-12H,13-14H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESMABIMFXHWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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